(2-Amino-4-cyanophenyl)boronic acid
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Overview
Description
(2-Amino-4-cyanophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This compound is particularly notable for its applications in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-cyanophenyl)boronic acid typically involves the reaction of 2-amino-4-cyanophenyl derivatives with boron-containing reagents. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and at temperatures ranging from room temperature to 80°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: (2-Amino-4-cyanophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2-Amino-4-cyanophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a key reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a building block for drug discovery.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of (2-Amino-4-cyanophenyl)boronic acid primarily involves its role as a Lewis acid. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, facilitating various chemical transformations. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
- 4-Cyanophenylboronic acid
- 2-Cyanophenylboronic acid
- 4-Aminophenylboronic acid pinacol ester
Comparison: (2-Amino-4-cyanophenyl)boronic acid is unique due to the presence of both amino and cyano groups, which provide additional reactivity and versatility in chemical synthesis. Compared to 4-Cyanophenylboronic acid and 2-Cyanophenylboronic acid, the amino group in this compound allows for further functionalization and derivatization. The pinacol ester derivative, on the other hand, offers enhanced stability and ease of handling .
Properties
Molecular Formula |
C7H7BN2O2 |
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Molecular Weight |
161.96 g/mol |
IUPAC Name |
(2-amino-4-cyanophenyl)boronic acid |
InChI |
InChI=1S/C7H7BN2O2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,11-12H,10H2 |
InChI Key |
YNYMSUQBEHPULZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C#N)N)(O)O |
Origin of Product |
United States |
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